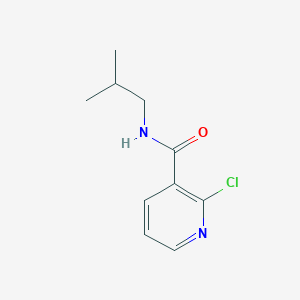
2-Chloro-N-isobutylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-isobutylnicotinamide (2-CIN) is a chemical compound that has been studied for its potential applications in the field of scientific research. It is a derivative of nicotinamide (vitamin B3) and is a member of the nicotinamide family. It is a colorless crystalline solid that is soluble in water and organic solvents. It is used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and antineoplastic agents. In addition, 2-CIN has been studied for its potential use as an antioxidant and in the treatment of various metabolic disorders.
Applications De Recherche Scientifique
Antibacterial and Antibiofilm Properties
Nicotinamide derivatives, including 2-Chloro-N-isobutylnicotinamide, have been studied for their antibacterial and antibiofilm properties . These compounds have shown potential in inhibiting the growth of various bacteria, making them promising candidates for the development of new antibacterial agents .
Computational Analyses
Nicotinamide derivatives are often studied using computational analyses to understand their properties and potential applications . These studies can provide insights into the electronic properties of these compounds, which can be useful in various fields of research .
Antioxidant Properties
Nicotinamide, the parent compound of 2-Chloro-N-isobutylnicotinamide, is known for its antioxidant properties . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells .
4. DNA Repair and Cellular Stress Responses Nicotinamide influences human DNA repair and cellular stress responses . This makes it a potential therapeutic agent for conditions related to DNA damage and cellular stress .
Therapeutic Applications
Nicotinamide has been applied in managing various skin conditions such as acne vulgaris, melasma, and psoriasis . As a derivative, 2-Chloro-N-isobutylnicotinamide may also have similar therapeutic implications .
Cosmeceutical Applications
Nicotinamide is widely used in skincare products due to its multiple beneficial effects on the skin . It has been shown to reduce cutaneous oxidative stress, inflammation, and pigmentation . Therefore, 2-Chloro-N-isobutylnicotinamide could potentially be used in similar cosmeceutical applications .
Mécanisme D'action
Target of Action
It is a derivative of nicotinamide, which is known to be involved in cellular energy metabolism and dna repair .
Mode of Action
A related compound, n-cyanomethyl-2-chloroisonicotinamide (nci), has been studied for its effects on respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (lox) and peroxidase (pox) in rice plants . These effects were investigated in terms of resistance against rice blast disease .
Biochemical Pathways
Nicotinamide, a related compound, is known to play a crucial role in the cellular energy metabolism and dna repair processes .
Result of Action
The related compound nci has been shown to stimulate respiration in glycolytic processes, enhance the incorporation of acetate into lipids, and augment the activities of lox and pox in rice plants .
Action Environment
Environmental factors such as ph, temperature, salinity, electron donors and acceptors, and oxygen can impact the growth, metabolisms, and dechlorination activities of organohalide-respiring bacteria (ohrb), which may be relevant to the action of halogenated compounds like 2-chloro-n-isobutylnicotinamide .
Propriétés
IUPAC Name |
2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)6-13-10(14)8-4-3-5-12-9(8)11/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMSNVJDMIJWNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301235421 |
Source


|
| Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301235421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-isobutylnicotinamide | |
CAS RN |
59664-43-6 |
Source


|
| Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59664-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301235421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)

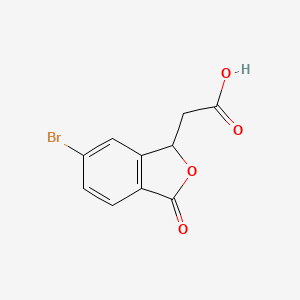
![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)


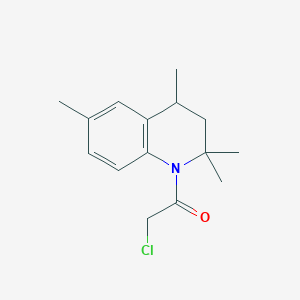

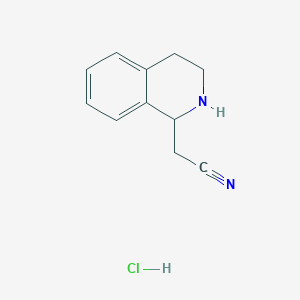

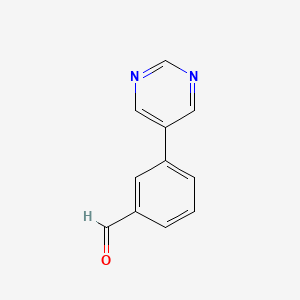
![2-(2,3-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine](/img/structure/B1351436.png)

![3-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351438.png)